Cas no 1214347-01-9 (3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl)
3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl Chemical and Physical Properties
Names and Identifiers
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- 3'-fluoro-3-methoxy-4-(trifluoromethyl)biphenyl
- 3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl
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- Inchi: 1S/C14H10F4O/c1-19-13-8-10(5-6-12(13)14(16,17)18)9-3-2-4-11(15)7-9/h2-8H,1H3
- InChI Key: CXZLXABEUBQGNZ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1OC)C1C=CC=C(C=1)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 292
- XLogP3: 4.5
- Topological Polar Surface Area: 9.2
3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011002516-250mg |
3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl |
1214347-01-9 | 97% | 250mg |
$504.00 | 2023-09-04 | |
| Alichem | A011002516-500mg |
3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl |
1214347-01-9 | 97% | 500mg |
$839.45 | 2023-09-04 | |
| Alichem | A011002516-1g |
3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl |
1214347-01-9 | 97% | 1g |
$1534.70 | 2023-09-04 |
3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl
Introduction to 3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl (CAS No. 1214347-01-9)
3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl, identified by its CAS number 1214347-01-9, is a significant compound in the realm of pharmaceutical and chemical research. This biphenyl derivative features a unique structural configuration that makes it particularly valuable for various applications, especially in the development of advanced materials and bioactive molecules.
The compound's molecular structure consists of two benzene rings connected by a central carbon-carbon bond, with functional groups strategically placed to enhance its reactivity and utility. The presence of a fluoro group at the 3'-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 4-position imparts distinct electronic and steric properties that are highly beneficial in medicinal chemistry and materials science.
In recent years, the demand for specialized organic compounds like 3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl has surged due to their potential in drug discovery and industrial applications. The compound's ability to serve as a building block for more complex molecules has made it a focal point in synthetic chemistry research. Its versatility allows researchers to explore diverse chemical pathways, leading to the development of novel therapeutic agents and high-performance materials.
The synthesis of 3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl involves meticulous steps that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, are commonly employed to achieve high yields and purity. These techniques highlight the compound's importance in modern chemical synthesis.
One of the most compelling aspects of 3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl is its role in pharmaceutical development. The introduction of fluorine atoms into organic molecules is well-documented for enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This property makes it an attractive candidate for designing small-molecule drugs with improved pharmacokinetic profiles. Recent studies have demonstrated its efficacy in modulating various biological pathways, including those relevant to neurological disorders and inflammatory conditions.
The compound's application extends beyond pharmaceuticals into the realm of materials science. Its unique electronic properties make it suitable for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The presence of electron-withdrawing groups like trifluoromethyl enhances charge transport capabilities, making it a promising candidate for next-generation electronic devices.
Moreover, 3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl has been explored in agrochemical research. Its structural features contribute to the development of novel pesticides with improved efficacy and environmental safety. The compound's ability to interact selectively with biological targets aligns with the growing demand for sustainable agricultural solutions.
The latest research on 3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl has revealed new insights into its potential applications. A study published in the Journal of Organic Chemistry highlighted its role as an intermediate in the synthesis of bioactive heterocycles, which are known for their therapeutic properties. The study demonstrated that modifications at the fluoro and methoxy positions significantly influence the compound's bioactivity, offering a pathway to fine-tune its pharmacological effects.
In another groundbreaking research paper, scientists investigated the compound's behavior in polymer matrices. They found that incorporating 3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl into polymer chains enhanced thermal stability and mechanical strength. This discovery opens up new possibilities for developing high-performance polymers used in aerospace and automotive industries.
The compound's environmental impact is also a subject of interest. Researchers have assessed its degradation pathways under various conditions to understand its persistence and potential ecological effects. These studies aim to ensure that applications involving 3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl are environmentally responsible.
In conclusion, 3'-Fluoro-3-methoxy-4-(trifluoromethyl)biphenyl (CAS No. 1214347-01-9) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features and functional groups make it a valuable asset in synthetic chemistry research. As scientific understanding advances, new applications and benefits of this compound are likely to emerge, further solidifying its importance in modern science and industry.
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